Flusulfamide

Descripción general

Descripción

Flusulfamide is primarily a soil-applied fungicide. It controls the myxomycete fungi, Plasmodiophora brassicae (clubroot of brassicas), Spongospora subterranea (powdery scab of potatoes), and Streptomyces scabies .

Molecular Structure Analysis

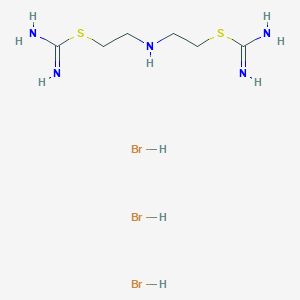

Flusulfamide has a molecular weight of 415.2. It appears as light yellow crystals with a density of 1.739 g/cm3 at 23 °C .Chemical Reactions Analysis

Flusulfamide acts against resting spores of certain fungi. It’s detected by high-performance liquid chromatography on resting spores treated with Flusulfamide for 30 minutes, indicating that the chemical is adsorbed onto resting spores .Physical And Chemical Properties Analysis

Flusulfamide has a melting point of 169.7-171.0 °C. Its solubility in water is 2.9 mg/kg at 25 °C. The partition coefficient (n-octanol and water) is logP = 2.8 .Aplicaciones Científicas De Investigación

Control of Clubroot Disease in Chinese Cabbage

Flusulfamide has been investigated for its mode of action against Plasmodiophora brassicae Woronin, a pathogen that causes clubroot disease in Chinese cabbage . The fungicide was found to be ineffective against P. brassicae established within cortical cells of the host root. However, it was found to suppress root-hair infection and club formation when applied to soil infested with resting spores .

Inhibition of Resting Spore Germination

Flusulfamide directly acts against resting spores of P. brassicae. When placed in root exudates of Chinese cabbage, untreated resting spores germinated at a high frequency while flusulfamide-treated resting spores hardly germinated at all . This suggests that flusulfamide suppresses clubroot disease by inhibiting germination of P. brassicae resting spores through adsorption onto their cell walls .

Impact on Soil Microbial Biomass

The effects of flusulfamide on soil microbial biomass have been assessed through soil ATP content . A fast reduction of soil ATP content up to 60% was detected after one day of flusulfamide application on soils. However, a gradual recovery of soil ATP content initiated at day-3 after the application of such a fungicide .

Use Against a Narrow Range of Fungal Pathogens

Flusulfamide belongs to the benzenesulfonanilide chemical class and is a niche product active against a narrow range of fungal pathogens . It is a polar compound but has relatively low water solubility due to its high melting point .

Propiedades

IUPAC Name |

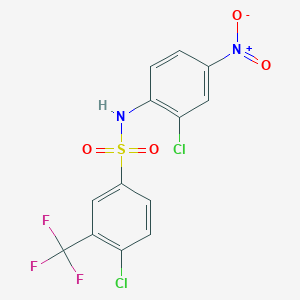

4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVDAZSPJWCIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057929 | |

| Record name | Flusulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flusulfamide | |

CAS RN |

106917-52-6 | |

| Record name | Flusulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106917-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flusulfamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flusulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKO7028G4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does flusulfamide interact with its target and what are the downstream effects?

A: Flusulfamide inhibits the germination of Plasmodiophora brassicae resting spores. [] While the precise mechanism remains unclear, research suggests that flusulfamide disrupts primary zoosporogenesis, the initial stage of spore germination. [] Transmission electron microscopy revealed that flusulfamide treatment halted this process in the early phase. []

Q2: What is the molecular formula, weight, and available spectroscopic data for flusulfamide?

A2: * Molecular formula: C13H9Cl2F3N2O4S * Molecular weight: 413.2 g/mol

Q3: Are there any known compatibility issues with flusulfamide in formulations or application methods?

A3: The research mentions the successful formulation of flusulfamide into various forms for agricultural application, including:

Q4: Does flusulfamide exhibit any catalytic properties?

A4: The provided research focuses primarily on flusulfamide's fungicidal activity against clubroot disease. There is no mention of catalytic properties or applications for this compound.

Q5: Have any computational chemistry or modeling studies been conducted on flusulfamide?

A5: The provided research papers do not delve into computational chemistry or modeling studies related to flusulfamide.

Q6: How do structural modifications of flusulfamide affect its activity against Plasmodiophora brassicae?

A: Research indicates that the sulfonanilide moiety in flusulfamide plays a crucial role in its efficacy against clubroot disease. [] Specifically, derivatives with 2-chloro-4-trifluoromethylanilide and 2-chloro-4-nitroanilide substitutions demonstrated increased activity. [] This highlights the importance of these specific structural features for the fungicidal action of flusulfamide.

Q7: What are the common formulations of flusulfamide and are there any strategies to improve its stability, solubility, or bioavailability?

A: Flusulfamide is commonly formulated as a dust powder (DP) and granules (GR) for soil application. [] Information regarding strategies for improving its stability, solubility, or bioavailability is limited in the provided research.

Q8: Is there any information on the absorption, distribution, metabolism, and excretion (ADME) of flusulfamide in plants or the environment?

A8: The provided research primarily focuses on the fungicidal activity of flusulfamide and doesn't delve into its environmental fate or ADME in plants. Further research is needed to understand these aspects comprehensively.

Q9: What are the typical in vitro and in vivo methods used to assess the efficacy of flusulfamide against clubroot disease?

A9: Research commonly evaluates flusulfamide's efficacy using:

- In vitro assays: Assessing the inhibition of Plasmodiophora brassicae resting spore germination. []

- In vivo experiments: Conducted in controlled environments (greenhouses) [] or under field conditions [, , ] using susceptible cruciferous crops like Chinese cabbage.

Q10: Are there any known cases of resistance to flusulfamide in Plasmodiophora brassicae populations?

A10: The development of resistance is a significant concern with any pesticide. While the provided research does not specifically mention flusulfamide resistance in Plasmodiophora brassicae, it is an area that warrants monitoring and further investigation.

Q11: What are the known toxicological effects of flusulfamide and its safety profile?

A11: The provided research focuses on flusulfamide's efficacy against clubroot and doesn't provide detailed toxicological data. Always refer to the product's Safety Data Sheet (SDS) for comprehensive safety information.

Q12: Are there any studies on targeted delivery of flusulfamide or the use of biomarkers to assess treatment efficacy?

A12: The research presented does not discuss targeted delivery systems or the use of biomarkers for flusulfamide.

Q13: What analytical methods are used for the detection and quantification of flusulfamide?

A: High-performance liquid chromatography (HPLC) with UV detection (UVD) and mass spectrometry (MS) is a commonly employed technique for analyzing flusulfamide residues in agricultural products. [, ] This approach allows for sensitive and specific detection and quantification of the fungicide in complex matrices.

Q14: Are there any viable alternatives to flusulfamide for clubroot control?

A14: The research explores several alternative approaches for managing clubroot disease, including:

- Biological control: Using beneficial antagonists like Trichoderma species, Bacillus species, and Pseudomonas species. [, ]

- Cultural practices: Adjusting soil pH using lime to create less favorable conditions for P. brassicae. [, , ]

- Crop rotation: Introducing non-host crops to break the disease cycle. []

Q15: What are some key milestones in clubroot research and the development of flusulfamide as a control agent?

A15: Key milestones and research areas include:

- Screening and development of resistant cultivars: Breeding programs continuously strive to develop cruciferous crop varieties with resistance to various P. brassicae races. []

- Evaluation of alternative control methods: Exploring biological control agents, cultural practices, and integrated pest management strategies to reduce reliance on chemical treatments. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)

![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)

![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)

![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)